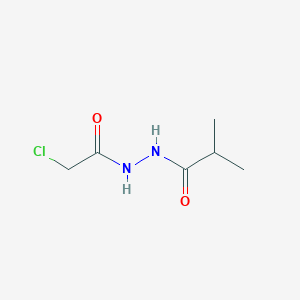

N'-(2-chloroacetyl)-2-methylpropanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(2-chloroacetyl)-2-methylpropanehydrazide” is a chemical compound that has been mentioned in the context of peptide macrocyclization . It is involved in the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .

Synthesis Analysis

The synthesis of compounds similar to “N’-(2-chloroacetyl)-2-methylpropanehydrazide” has been studied . The reaction of N - (1-methylbut-2-en-1-yl)-2-iodaniline with Ac 2 O or ClCH 2 C (O)Cl results in a mixture of syn - and anti -atropisomers of N -acetyl- and N -chloroacetyl- N - (1-methylbut-2-en-1-yl)-2-iodaniline in a ratio of 1:1 .Chemical Reactions Analysis

The use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles has been reviewed . This might suggest potential chemical reactions involving “N’-(2-chloroacetyl)-2-methylpropanehydrazide”.Scientific Research Applications

Anticonvulsant Activity

- Schiff bases of isatin derivatives, including N-methyl and N-acetyl isatin derivatives, have been synthesized and evaluated for anticonvulsant activities. One such compound exhibited significant activity, surpassing standard drugs like phenytoin and carbamazepine (Verma et al., 2004).

Synthesis and Characterization

- Studies on the chloroacetyl group as a protecting group have been conducted. The chloroacetyl group has been used in the synthesis of complex compounds, showcasing its versatility in organic chemistry (Matta & Barlow, 1976).

Pharmaceutical Compound Synthesis

- The Ugi four-component condensation method has been employed for synthesizing pharmaceutical compounds, demonstrating the utility of N-(2-chloroacetyl)-2-methylpropanehydrazide derivatives in drug synthesis (Marcaccini & Torroba, 2007).

Antimicrobial and Antitumor Activities

- Novel compounds synthesized using cyanoacetylhydrazine and chloroacetyl chloride showed promising antitumor activities against various human tumor cell lines (Mohareb, El-Sayed, & Abdelaziz, 2012).

Analgesic-Antipyretic Agents

- N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-one derivatives were synthesized and evaluated for their analgesic and antipyretic activities, with some compounds showing potential as drug candidates (Tripathi et al., 2014).

Anticholinergic Activity

- Indol-2-carboxylic acid esters containing N-phenylpiperazine moiety were synthesized and evaluated for acetylcholinesterase and butyrylcholinesterase inhibitory activity, contributing to research in anticholinergic drugs (Padrtová et al., 2020).

Fungicide Application

- The compound N-(4-bromo-2-methylphenyl)-2-chloroacetamide, synthesized from 2-methylbenzenamine, exhibited remarkable microbiocidal activity in coatings, showing the potential of chloroacetyl derivatives in fungicide applications (Ren Yu-hong & Oai Joint, 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial efficacy against various pathogenic strains . The compound’s action might be associated with the inhibition of essential bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .

Mode of Action

It’s known that similar compounds can undergo thioether macrocyclization . This process involves the formation of a macrocycle with an N-terminal 2-chloroacetyl group and two or three competing cysteine residues at downstream positions . This leads to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .

Biochemical Pathways

It’s plausible that the compound could interfere with the normal functioning of bacterial proteins or enzymes, thereby disrupting essential biochemical pathways within the bacterial cell .

Result of Action

Given its potential antimicrobial activity, it’s likely that the compound disrupts essential bacterial processes, leading to bacterial death .

properties

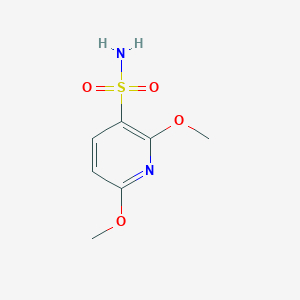

IUPAC Name |

N'-(2-chloroacetyl)-2-methylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O2/c1-4(2)6(11)9-8-5(10)3-7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZUOFFJEYIQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-2-methylpropanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2470958.png)

![N'-[(2,6-dichlorophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B2470962.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2470963.png)

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B2470964.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2470972.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2470975.png)